1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
描述
1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS: 901248-17-7) is a polycyclic heteroaromatic compound featuring a pyrazolo[4,3-c]quinoline core. Its structure includes substituents at three key positions:
- Position 1: A 3,4-dimethylphenyl group.
- Position 3: A 4-methylphenyl group.
- Position 8: A methyl group.
The molecular formula is C27H25N3O (MW: 407.5 g/mol), with a Smiles string: CCOc1ccc2ncc3c(-c4ccc(C)cc4)nn(-c4ccc(C)c(C)c4)c3c2c1 .
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-16-5-9-20(10-6-16)25-23-15-27-24-12-7-17(2)13-22(24)26(23)29(28-25)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZHLJZMFLFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the presence of pyrazole and quinoline moieties. The chemical formula is C22H22N2, with a molecular weight of 330.43 g/mol. Its structural features contribute to its biological activities.
Anti-inflammatory Activity
Research has indicated that pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, showing that derivatives of pyrazolo[4,3-c]quinoline can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Notably, compounds similar to 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline demonstrated IC50 values comparable to established anti-inflammatory agents like 1400 W .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibition of NO production |
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored in various studies. For instance, a recent investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The structural characteristics such as electron-donating groups on the phenyl rings were found to enhance cytotoxicity against human hepatocellular carcinoma (HepG2) cells .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinolines were evaluated against several bacterial strains. Results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
- Case Study on Anti-inflammatory Effects : A study examined the effects of a series of pyrazolo[4,3-c]quinoline derivatives on LPS-induced inflammation in RAW 264.7 cells. The results demonstrated that several derivatives significantly reduced NO production and showed low cytotoxicity at effective concentrations.
- Case Study on Anticancer Activity : In another study focusing on HepG2 cells, compounds structurally related to 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline were shown to induce apoptosis through mitochondrial pathways.
相似化合物的比较
Comparison with Similar Pyrazoloquinoline Derivatives
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Bioactivity: Amino-substituted derivatives (e.g., 2i) show strong anti-inflammatory effects via NO pathway inhibition, whereas trifluoromethyl/sulfonyl groups (e.g., ELND006) improve metabolic stability for CNS targets .
- Synthetic Accessibility : The target compound’s synthesis may follow routes similar to ELND006 (e.g., nucleophilic substitution or Friedländer condensation) , though direct evidence is lacking.
Anti-Inflammatory Activity
- Compound 2i: Inhibits NO production (IC50 ~1 μM) in LPS-induced RAW 264.7 cells, comparable to the control 1400W. Its 4-hydroxyphenylamino group is critical for iNOS/COX-2 suppression .
CNS Activity
- ELND006/007: Selective gamma-secretase inhibitors with >100-fold selectivity for amyloid-beta over Notch. The trifluoromethylphenylsulfonyl group increases HOMO/LUMO energy levels, enhancing binding to gamma-secretase .
常见问题
Q. What are the key synthetic routes for 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with substituted phenylhydrazines and ketones. A typical route includes:
- Condensation : 3,4-Dimethylphenylhydrazine reacts with a 4-methylphenyl-substituted ketone under acidic conditions (e.g., acetic acid) to form a hydrazone intermediate .
- Cyclization : The hydrazone undergoes cyclization via microwave-assisted or reflux methods using catalysts like copper(I) iodide to form the pyrazoloquinoline core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity . Optimization focuses on temperature control (80–120°C), solvent selection (DMF for polar intermediates), and catalyst loading (5–10 mol%) to maximize yield (reported 60–75%) .
Q. How is the molecular structure of this compound elucidated using spectroscopic techniques?
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.1–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms connectivity between the pyrazole and quinoline rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 411.2) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); enhanced using co-solvents (DMSO, PEG 400) or micellar formulations .
- Stability : Stable at pH 4–7 (24-hour study), but degrades under alkaline conditions (pH >9) or prolonged UV exposure. Storage recommendations: −20°C, inert atmosphere .
Q. Which analytical methods ensure purity and quality control during synthesis?
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, UV detection at 254 nm) with retention time tracking .
- TLC : Ethyl acetate/hexane (3:7) for monitoring reaction progress (Rf ≈ 0.5) .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. halogen groups) impact biological activity?
- SAR Studies : Replacement of 3,4-dimethylphenyl with chloro/fluoro groups (e.g., 3-Cl, 4-F) increases cytotoxicity (IC50 from 12 μM to 2.5 μM in MCF-7 cells) due to enhanced hydrophobic interactions with kinase active sites .
- Methoxy Groups : Introducing methoxy at position 8 improves solubility but reduces binding affinity to COX-2 (ΔG from −9.1 to −7.8 kcal/mol in docking studies) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder in Substituents : The 3,4-dimethylphenyl group may exhibit rotational disorder. Solutions include low-temperature (100 K) X-ray diffraction and SHELXL refinement .
- Space Group Determination : Orthorhombic P212121 with Z = 4; hydrogen bonding (C–H⋯N) stabilizes the lattice .
Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. EGFR) be reconciled?
- Assay Variability : Differences in enzyme sources (recombinant vs. cell lysates) and substrate concentrations (e.g., ATP levels in kinase assays) may skew IC50 values .
- Impurity Interference : Trace byproducts from incomplete cyclization (e.g., open-chain hydrazones) can inhibit off-target enzymes. Purity verification via LC-MS is critical .
Q. What in silico strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with quinoline N1, hydrophobic contacts with 4-methylphenyl) .
- MD Simulations (GROMACS) : Reveals stable binding to EGFR over 100 ns, with RMSD <2 Å .
- ADMET Prediction (SwissADME) : Moderate bioavailability (F ≈ 45%), CYP3A4 metabolism, and BBB permeability (logBB −0.8) .
Q. Which strategies optimize enantiomeric purity for chiral derivatives?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol (90:10) resolve enantiomers (α >1.5) .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during cyclization .
Q. How does the compound’s reactivity in electrophilic substitution inform derivatization?
- Reactivity Sites : Electrophiles (e.g., HNO3, Br2) preferentially attack the quinoline C5 position (activated by electron-donating methyl groups). Nitration at C5 yields a nitro derivative for further reduction to amines .
- Protection Strategies : Boc groups shield the pyrazole NH during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
